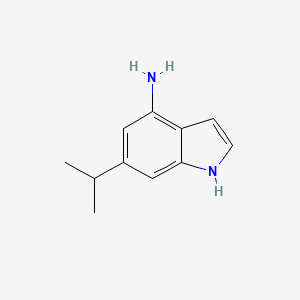

6-(Propan-2-yl)-1H-indol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Propan-2-yl)-1H-indol-4-amine, also known as 6-PPIA, is a synthetic indoleamine compound that has been studied for its potential applications in scientific research. It has been demonstrated to possess a range of biochemical and physiological effects, and has been used in laboratory experiments to investigate a variety of biological processes.

Scientific Research Applications

Medicine: Antiviral and Anti-inflammatory Applications

6-Isopropyl-1H-indol-4-amine has shown potential in the medical field due to its biological activities. Derivatives of this compound have been reported to exhibit antiviral properties, particularly against influenza A and Coxsackie B4 virus . Additionally, some derivatives have demonstrated anti-inflammatory and analgesic activities, which could be beneficial in developing new therapeutic agents .

Agriculture: Plant Growth Regulation

In agriculture, indole derivatives like 6-Isopropyl-1H-indol-4-amine are of interest due to their structural similarity to plant hormones such as indole-3-acetic acid, which is involved in the regulation of plant growth . This suggests potential applications in enhancing crop yields and improving plant health.

Material Science: Synthesis of Complex Molecules

The indole ring system, a part of 6-Isopropyl-1H-indol-4-amine, is a key component in the synthesis of complex molecular architectures found in natural compounds . Its role in organic synthesis makes it valuable for creating new materials with specific properties.

Environmental Science: Biodegradation and Toxicity Studies

Indole derivatives are significant in environmental science for studying the biodegradation of aromatic compounds. Understanding the environmental fate of these compounds can lead to better management of their potential toxicity and environmental impact .

Biochemistry: Enzyme Inhibition and Receptor Binding

In biochemistry, 6-Isopropyl-1H-indol-4-amine’s derivatives have been explored for their ability to inhibit enzymes and bind to receptors, which is crucial for the development of drugs targeting specific biochemical pathways .

Pharmacology: Drug Development

The pharmacological activity of indole derivatives, including antiviral, anti-inflammatory, and anticancer properties, makes them candidates for drug development and the treatment of various diseases .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, compounds like 6-Isopropyl-1H-indol-4-amine can be used as standards or reagents in chromatographic and spectroscopic methods, aiding in the identification and quantification of substances .

Chemical Engineering: Process Optimization

The synthesis and application of 6-Isopropyl-1H-indol-4-amine can lead to advancements in chemical engineering, particularly in process optimization and the development of efficient synthetic routes .

Mechanism of Action

Target of Action

6-Isopropyl-1H-indol-4-amine, also known as 6-(Propan-2-yl)-1H-indol-4-amine or 4-Amino-6-isopropylindole, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, they have been found to inhibit the shikimate pathway, which is crucial for the biosynthesis of indoles . By inhibiting this pathway, indole derivatives can disrupt the normal functioning of cells, leading to various downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 6-Isopropyl-1H-indol-4-amine’s action can vary depending on the specific targets and pathways it affects. For instance, if the compound exhibits antiviral activity, it may inhibit viral replication within cells . If it shows anti-inflammatory activity, it may reduce inflammation by modulating the activity of certain immune cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Isopropyl-1H-indol-4-amine. For example, the compound’s activity can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, the compound’s stability can be influenced by storage conditions, such as light exposure and humidity .

properties

IUPAC Name |

6-propan-2-yl-1H-indol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABORPNHMGPVDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C=CNC2=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646674 |

Source

|

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Propan-2-yl)-1H-indol-4-amine | |

CAS RN |

1000343-80-5 |

Source

|

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)